REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][N+:7]([O-])=[C:6]([CH3:11])[C:5]=1[CH3:12])[CH3:2].[C:13]([O:16]C(=O)C)(=[O:15])[CH3:14]>>[C:13]([O:16][CH2:11][C:6]1[C:5]([CH3:12])=[C:4]([O:3][CH2:1][CH3:2])[CH:9]=[CH:8][N:7]=1)(=[O:15])[CH3:14]
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Name
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|
Quantity
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22.9 g
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Type
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reactant
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Smiles
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C(C)OC1=C(C(=[N+](C=C1)[O-])C)C
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Name
|
|
Quantity
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55 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to react for 6 hours at 90 to 100° C
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Duration
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6 h
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Type
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DISTILLATION
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Details
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The acetic anhydride was distilled off
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Type
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CUSTOM
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Details
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the resulting concentrated residue was purified on a silica gel column
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Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)OCC1=NC=CC(=C1C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |